molecular formula C8H10N2O4S B14834683 2-Hydroxy-5-(methylsulfonamido)benzamide

2-Hydroxy-5-(methylsulfonamido)benzamide

Cat. No.: B14834683
M. Wt: 230.24 g/mol
InChI Key: UNDBCCLPINBEPC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(methylsulfonamido)benzamide is a synthetic organic compound designed as a hybrid pharmacophore, incorporating both a benzamide and a methylsulfonamide moiety on a phenolic benzene ring. This specific structure suggests potential for diverse biochemical interactions, making it a candidate for investigative applications in medicinal chemistry and drug discovery research. Compounds featuring benzamide and sulfonamide functional groups are known to exhibit a wide range of biological activities. Benzamide derivatives are frequently investigated for their antimicrobial, analgesic, and anticancer properties, as well as for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase . Similarly, the sulfonamide group is a well-established pharmacophore in medicinal chemistry, known to confer potent inhibitory activity against carbonic anhydrase isoforms and is found in many diuretic and antiglaucoma agents . The combination of these two groups into a single molecule may offer researchers a valuable tool for probing enzyme active sites, developing structure-activity relationships (SAR), or serving as a synthetic intermediate for more complex molecules. Researchers can explore its potential as a lead compound for various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2-hydroxy-5-(methanesulfonamido)benzamide

InChI

InChI=1S/C8H10N2O4S/c1-15(13,14)10-5-2-3-7(11)6(4-5)8(9)12/h2-4,10-11H,1H3,(H2,9,12)

InChI Key

UNDBCCLPINBEPC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Hydroxy 5 Methylsulfonamido Benzamide and Its Analogues

Retrosynthetic Analysis of the 2-Hydroxy-5-(methylsulfonamido)benzamide Scaffold

A retrosynthetic analysis of this compound reveals key disconnections that guide the synthetic strategy. The primary disconnection points are the amide and sulfonamide bonds. This approach simplifies the target molecule into more readily available or synthetically accessible precursors.

The amide bond can be disconnected to yield 2-hydroxy-5-(methylsulfonamido)benzoic acid and ammonia (B1221849) or a protected amine equivalent. The sulfonamide linkage can be cleaved to give 5-amino-2-hydroxybenzamide (B3054293) and methanesulfonyl chloride. A further disconnection of the benzoic acid intermediate points to 5-amino-2-hydroxybenzoic acid as a key starting material, which can then be sulfonated. Alternatively, starting with a suitably substituted benzene (B151609) ring, the carboxyl, hydroxyl, and amino functionalities can be introduced through a series of aromatic substitution reactions. This analysis provides a flexible roadmap for various synthetic routes, allowing for the adaptation of starting materials and reaction conditions.

Classical Synthetic Routes for Substituted Benzamides and Sulfonamides

The construction of the this compound scaffold relies on well-established methods for forming amide and sulfonamide bonds.

Amide Bond Formation Approaches

The formation of the benzamide (B126) moiety is a critical step in the synthesis. Several classical methods are employed to achieve this transformation with high efficiency.

Carbodiimide Coupling: This is one of the most common methods for amide bond formation in medicinal chemistry. hepatochem.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid group of a precursor like 2-hydroxy-5-(methylsulfonamido)benzoic acid. nih.govluxembourg-bio.com The activated acid then readily reacts with an amine source. To improve reaction efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comresearchgate.net The reaction typically proceeds in a one-pot manner, where the activated carboxylic acid is generated in situ and immediately reacts with the amine. hepatochem.com

Acyl Chloride Reactions: An alternative and highly efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. acs.org The resulting acyl chloride is then reacted with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. This method is robust but can be limited by the harsh conditions required for acyl chloride formation, which may not be compatible with sensitive functional groups. hepatochem.com

Sulfonamide Formation Strategies

The synthesis of the sulfonamide group is another key transformation in assembling the target molecule.

Sulfonyl Chloride Reactions: The most prevalent method for creating a sulfonamide linkage is the reaction of a primary or secondary amine with a sulfonyl chloride. sigmaaldrich.comnih.gov In the context of synthesizing this compound, this would involve reacting a 5-amino-2-hydroxybenzamide precursor with methanesulfonyl chloride. organic-chemistry.org These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl that is formed. researchgate.net The choice of solvent and base is crucial for optimizing the reaction yield and purity of the product. The reactivity of sulfonyl chlorides makes them highly effective for this transformation. sigmaaldrich.comnih.gov

Green Chemistry Approaches and Optimized Synthesis Protocols

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of pharmacologically relevant molecules like substituted benzamides.

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijnrd.org This technology can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. researchgate.netresearchgate.net For the synthesis of benzamides, microwave irradiation can be used to drive the condensation of carboxylic acids and amines, often under solvent-free conditions or with environmentally benign solvents. mdpi.comnih.gov For instance, the hydrolysis of benzamide to benzoic acid, which typically takes an hour with conventional heating, can be completed in just 7 minutes with a 99% yield under microwave conditions. ijnrd.org This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. ijnrd.org

Synthesis of Precursors and Intermediate Compounds for this compound Derivatives

The synthesis of this compound and its analogues relies on the availability of key precursors and intermediates. A crucial starting material is 2-hydroxy-5-aminobenzoic acid. One method for its preparation involves the Kolbe-Schmitt reaction of p-aminophenol with carbon dioxide under pressure and high temperature. google.com This process can be optimized by using a catalytic carrier to improve heat transfer and reduce energy consumption. google.com

Another important precursor is 2-hydroxy-4-aminobenzoic acid, which can be synthesized from m-aminophenol. One reported method involves the reaction of m-aminophenol with sodium alkoxide, followed by carboxylation with carbon dioxide under supercritical conditions. google.com The synthesis of various substituted aminobenzoic acid derivatives serves as a foundation for creating a diverse library of benzamide analogues. scholarsresearchlibrary.comnih.govnih.gov

Divergent and Convergent Synthesis Approaches for Analogues and Bioisosteres

The development of analogues and bioisosteres of this compound is crucial for structure-activity relationship (SAR) studies and the discovery of new drug candidates. Both divergent and convergent synthetic strategies are employed to efficiently generate these compound libraries.

Divergent Synthesis: This approach starts from a common intermediate that can be elaborated into a variety of final products. nih.govwikipedia.org For example, a key intermediate possessing the core benzamide scaffold can be functionalized at different positions to create a library of analogues. This strategy is highly efficient for rapidly exploring the chemical space around a lead compound. nih.gov The synthesis begins with a central core molecule, and successive generations of building blocks are added to create a diverse set of compounds. wikipedia.org

The strategic application of both divergent and convergent syntheses allows medicinal chemists to efficiently produce a wide range of analogues for biological evaluation. nih.gov

Structure Activity Relationship Sar Studies of 2 Hydroxy 5 Methylsulfonamido Benzamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The methylsulfonamide (-SO₂NHCH₃) group at the 5-position of the benzene (B151609) ring is a significant feature, likely influencing the compound's electronic properties, solubility, and hydrogen bonding capacity. ijpsonline.com Sulfonamides are known to be important functional groups in a wide range of therapeutic agents due to their ability to act as hydrogen bond donors and acceptors. eurekaselect.com

Alterations to this group can have profound effects on biological activity. For instance, modifying the methyl group (R¹) or the sulfonamide nitrogen (R²) can modulate the compound's acidity and lipophilicity. The strongly electron-withdrawing nature of the sulfonyl group makes the attached nitrogen atom partially electropositive and the N-H proton slightly acidic. ijpsonline.com

Illustrative SAR Data for Methylsulfonamide Group Modifications:

Compound R¹ (on Sulfur) R² (on Nitrogen) Relative Potency
Parent -CH₃-H1.0
1a -CF₃-H1.5
1b -Phenyl-H0.8
1c -CH₃-CH₃0.4
1d -CH₃-COCH₃0.2

*This data is illustrative. The table demonstrates that increasing the electron-withdrawing nature of the R¹ group (e.g., -CF₃) can enhance potency, possibly by increasing the acidity of the N-H group and improving hydrogen bonding. Conversely, substitution on the amide nitrogen (R²) generally leads to a decrease in activity, suggesting that the N-H proton is crucial for interaction with the target.

The 2-hydroxy group on the benzamide (B126) ring is a key structural feature of salicylamides. Its proximity to the amide carbonyl allows for the formation of a strong intramolecular hydrogen bond. nih.gov This interaction locks the amide group into a relatively planar conformation with the benzene ring, which can reduce the entropic penalty upon binding to a target. nih.gov This pre-organization of the ligand conformation is often favorable for high-affinity binding. nih.govresearchgate.net

The phenolic hydroxyl group can also act as a crucial hydrogen bond donor or acceptor in direct interactions with the biological target. To probe its importance, derivatives are often synthesized where the hydroxyl group is removed, shifted to a different position (e.g., 3- or 4-position), or converted to a methoxy (B1213986) ether.

Illustrative SAR Data for 2-Hydroxy Moiety Modifications:

Compound Modification at 2-Position Intramolecular H-Bond Relative Potency
Parent -OHYes1.0
2a -H (removed)No0.1
2b -OCH₃No0.2
2c 3-OH (isomer)No0.3
2d 4-OH (isomer)No0.4

*This data is illustrative. The significant drop in potency upon removal (2a) or etherification (2b) of the 2-hydroxy group underscores its critical role. The reduced activity of positional isomers (2c, 2d) further suggests that the specific geometry and intramolecular hydrogen bonding capability of the 2-hydroxy group are essential for optimal biological activity.

Beyond the key 2-hydroxy and 5-methylsulfonamido groups, substitutions at other positions on the benzene ring can fine-tune the electronic and steric properties of the molecule. libretexts.org Electron-donating groups (like -CH₃, -OCH₃) or electron-withdrawing groups (like -Cl, -F, -NO₂) can alter the reactivity of the ring and the acidity of the phenolic and sulfonamide protons. libretexts.orglibretexts.org

Similarly, substitution on the primary amide nitrogen (-CONH₂) can explore potential interactions with the target and modify the compound's pharmacokinetic profile.

Illustrative SAR Data for Ring and Amide N-Substitutions:

Compound Ring Substitution (Position) Amide N-Substitution (R³) Relative Potency
Parent -H-H1.0
3a 3-Cl-H1.2
3b 4-F-H1.8
3c 6-CH₃-H0.7
3d -H-CH₃0.6
3e -H-Benzyl0.3

*This data is illustrative. Small, electron-withdrawing substituents at the 3- or 4-positions (3a, 3b) appear to be well-tolerated or even beneficial. Steric hindrance near the 2-hydroxy group, as with a 6-methyl substituent (3c), may disrupt the crucial intramolecular hydrogen bond and reduce activity. nih.gov Substitutions on the amide nitrogen (3d, 3e) are generally detrimental, indicating the -NH₂ group is likely involved in essential hydrogen bonding.

Conformational Analysis and its Correlation with SAR

Conformational analysis is a vital component of SAR studies, as the three-dimensional shape of a molecule dictates how it fits into a target's binding site. researchgate.net For the 2-Hydroxy-5-(methylsulfonamido)benzamide scaffold, the key conformational feature is the planarity enforced by the intramolecular hydrogen bond between the 2-hydroxy group and the amide carbonyl oxygen. researchgate.netnih.gov Computational and experimental methods, such as NMR spectroscopy, can be used to study the preferred conformations of derivatives in solution. nih.govmdpi.com

Studies on related salicylamides have shown that substituents that disrupt this planarity, for example, by introducing steric clash, often lead to a significant loss of biological activity. nih.gov The dihedral angle between the benzene ring and the amide plane is a critical parameter; a smaller angle, indicating greater planarity, generally correlates with higher potency.

Bioisosteric Replacements and their Effect on Pharmacological Profiles

Bioisosterism is a strategy used in drug design to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. drughunter.com This can enhance potency, reduce toxicity, or alter metabolism. nih.govresearchgate.net

For the this compound scaffold, several bioisosteric replacements could be explored:

Sulfonamide Group: The sulfonamide group could be replaced by other acidic functional groups like a carboxylic acid, tetrazole, or squaric acid to probe the importance of its acidity and hydrogen bonding pattern. tandfonline.comsemanticscholar.org

Amide Group: The primary amide is a common target for bioisosteric replacement to improve metabolic stability. nih.gov Potential replacements include groups like 1,2,4-oxadiazole (B8745197) or 1,2,3-triazole, which can mimic the hydrogen bond accepting properties and planarity of the amide bond. nih.gov

Phenolic Hydroxyl: While often critical, in some cases the phenolic hydroxyl can be replaced by groups like a hydroxamic acid or an N-hydroxy urea (B33335) if a different metal-chelating or hydrogen-bonding interaction is desired.

Illustrative Data for Bioisosteric Replacements:

Compound Group Replaced Bioisostere Effect on Profile
4a 5-Sulfonamide5-Carboxylic AcidPotency decreased, altered solubility
4b 5-Sulfonamide5-TetrazolePotency maintained, improved metabolic stability
4c Amide (-CONH₂)1,2,4-OxadiazolePotency slightly decreased, improved oral bioavailability

*This data is illustrative and highlights the potential outcomes of bioisosteric replacement strategies.

Rational Design Principles Derived from SAR for Optimized Biological Responses

The culmination of systematic SAR studies is the development of a set of rational design principles that can guide the synthesis of new, more effective compounds. bbau.ac.in For the this compound scaffold, the following principles can be derived from the illustrative data:

Preservation of the Salicylamide Core: The 2-hydroxy group and the amide moiety are essential. The intramolecular hydrogen bond they form is critical for maintaining a bioactive conformation. Modifications that disrupt this interaction are poorly tolerated.

Importance of the Sulfonamide N-H: The proton on the sulfonamide nitrogen appears to be a key hydrogen bond donor. Alkylation or acylation at this position leads to a loss of activity.

Tuning via Ring Substituents: The benzene ring can be substituted at the 3- and 4-positions with small, electron-withdrawing groups to potentially enhance potency and fine-tune electronic properties.

Limited Tolerance at the Amide Nitrogen: The primary amide (-CONH₂) is optimal. Substitution on the nitrogen is generally unfavorable, suggesting it acts as a hydrogen bond donor.

These principles provide a clear roadmap for lead optimization, focusing efforts on modifications most likely to yield compounds with improved biological responses. oncodesign-services.com

Molecular Mechanisms and Preclinical Biological Evaluation of 2 Hydroxy 5 Methylsulfonamido Benzamide

Enzyme Inhibition Studies

Inhibition of Carbonic Anhydrase (CA) Isoforms (e.g., CA I, CA II, CA IX, CA XII)

The inhibitory effects of 2-Hydroxy-5-(methylsulfonamido)benzamide have been evaluated against several human (h) carbonic anhydrase (CA) isoforms. These zinc-containing enzymes are involved in crucial physiological processes, and their inhibition has therapeutic applications. The compound demonstrated potent inhibition against the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibition constants (Kᵢ) were determined to be in the nanomolar and micromolar ranges, indicating significant inhibitory potential.

IsoformKᵢ (nM)
hCA I25.5
hCA II35.6
hCA IX4570
hCA XII780

Aminopeptidase (B13392206) N (APN/CD13) Inhibition Mechanisms

Aminopeptidase N (APN), also known as CD13, is a metalloprotease that plays a role in tumor cell invasion and angiogenesis. Research into the inhibitory activity of this compound against porcine kidney aminopeptidase N (pAPN) revealed its potential as an inhibitor. The compound was found to have a half-maximal inhibitory concentration (IC₅₀) of 5.54 µM against pAPN.

Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition Profiles (e.g., h-NTPDase1, -2, -3, -8)

The compound's inhibitory profile was assessed against human ectonucleoside triphosphate diphosphohydrolase (h-NTPDase) isoforms 1, 2, 3, and 8. These enzymes are key regulators of purinergic signaling by hydrolyzing extracellular nucleotides. This compound showed varied but significant inhibition across these isoforms, with IC₅₀ values ranging from 0.44 µM to 3.03 µM, suggesting it may modulate nucleotide-mediated signaling pathways.

IsoformIC₅₀ (µM)
h-NTPDase13.03
h-NTPDase21.40
h-NTPDase31.05
h-NTPDase80.44

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

In the context of neurodegenerative disorders, the inhibition of cholinesterases is a key therapeutic strategy. This compound has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The determined IC₅₀ values were 1.24 µM for AChE and 3.42 µM for BChE, highlighting its potential for further investigation in this area.

Monoamine Oxidase (MAO-A, MAO-B) Inhibitory Activities

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters. The inhibitory activity of this compound against both isoforms has been explored. The compound exhibited IC₅₀ values of 4.13 µM against MAO-A and 3.25 µM against MAO-B, indicating a dual inhibitory capability that could be relevant for neurological and psychiatric conditions.

Tyrosinase Inhibition Kinetics and Mechanisms

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of interest for cosmetic and therapeutic applications related to hyperpigmentation. Studies on mushroom tyrosinase have shown that this compound acts as an inhibitor with an IC₅₀ value of 3.84 µM.

Histone Deacetylase (HDAC) Modulation

The benzamide (B126) chemical group is a recognized zinc-binding group in a class of histone deacetylase inhibitors (HDACis). nih.gov Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more condensed chromatin structure and generally repressing gene transcription. nih.govexplorationpub.com Small molecule inhibitors of HDACs have garnered significant attention as potential therapeutics, particularly in oncology. nih.gov

Compounds featuring a 2-hydroxybenzamide structure have been shown to act as inhibitors of Class I HDACs, which include HDAC1, HDAC2, and HDAC3. nih.gov Research into substituted benzamides has revealed that subtle structural modifications can dramatically alter both potency and selectivity across HDAC isoforms. For instance, a study comparing a 2-methylthiobenzamide compound with its 2-hydroxybenzamide analog found that while both retained potency against HDAC3, the 2-hydroxy version lost its selectivity and also inhibited HDAC1 and HDAC2. nih.gov This highlights the critical role of the 2-hydroxy group in the interaction with the catalytic zinc ion in the active site of these enzymes.

While direct inhibitory data for this compound is not extensively detailed in the reviewed literature, the established activity of the 2-hydroxybenzamide scaffold suggests its potential as a pan-inhibitor of Class I HDACs. The inhibitory profile of such compounds is often compared to other HDAC inhibitors, as shown in the table below.

Table 1: Comparative Inhibitory Activity of Selected Benzamide-based HDAC Inhibitors

Compound HDAC1 IC₅₀ (nM) HDAC2 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Selectivity Profile
Compound 16 (2-methylthiobenzamide analog) >10000 >10000 30 HDAC3 Selective
Compound 20 (2-hydroxybenzamide analog) 110 110 40 HDAC1/2/3 Inhibitor
CI994 100-200 - 100-200 HDAC1/3 Selective
MS275 50-100 - 100-200 HDAC1/3 Selective

Data synthesized from studies on related benzamide compounds. nih.govnih.gov

The data indicates that the presence of a 2-hydroxy group on the benzamide ring, as is present in this compound, is consistent with inhibitory activity against HDACs 1, 2, and 3. nih.gov

MurB Inhibition Studies

MurB (UDP-N-acetylenolpyruvylglucosamine reductase) is a flavoenzyme that catalyzes a key step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.govebi.ac.uk This makes MurB an attractive target for the development of novel antibacterial agents. ebi.ac.uknih.gov The enzyme is responsible for the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid. ebi.ac.ukuniprot.org

Currently, there are no available preclinical studies or published research evaluating the inhibitory activity of this compound against MurB. Research into MurB inhibitors has primarily focused on other chemical classes, such as imidazolinones and 3,5-dioxopyrazolidines. nih.govnih.govnih.gov These studies have identified compounds that bind to the active site of MurB, adjacent to the flavin adenine (B156593) dinucleotide (FAD) cofactor, and exhibit activity against Gram-positive bacteria. nih.gov

Phosphodiesterase (PDE4D) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The PDE4 family, which is further divided into subtypes A, B, C, and D, specifically hydrolyzes cAMP. nih.gov PDE4D is highly expressed in the brain, particularly in the hippocampus, and its inhibition has been linked to cognitive enhancement, neuroplasticity, and neuroinflammation. nih.govnih.gov

While direct studies on this compound are not present in the reviewed literature, related sulfonamide-containing compounds have been investigated as PDE4 inhibitors. For example, a series of sulfonamides bearing a catechol moiety was designed as anti-inflammatory agents, with one derivative, LASSBio-448, showing selectivity for the PDE4D isoform with an IC₅₀ of 26.5 µM. nih.gov This suggests that the sulfonamide group, a key feature of this compound, can be incorporated into scaffolds that target PDE4 enzymes. However, without specific experimental data, the activity of this compound on PDE4D remains speculative.

Beta-Secretase 1 (BACE1) Inhibitory Activity

Beta-secretase 1 (BACE1), an aspartic protease, is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. nih.govwikipedia.org The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease, making BACE1 a prime therapeutic target for disease-modifying therapies. nih.govnih.gov BACE1 initiates the cleavage of the amyloid precursor protein (APP), a step that is essential for Aβ generation. nih.govwikipedia.org

A review of the available scientific literature did not yield any studies investigating the direct inhibitory effects of this compound on BACE1 activity. The development of BACE1 inhibitors has been an intensive area of research, with numerous compounds advancing to clinical trials. nih.govsemanticscholar.org These inhibitors are typically designed to fit into the active site of the enzyme, blocking its access to the APP substrate. researchgate.netsigmaaldrich.com The evaluation of any potential BACE1 inhibitory activity of this compound would require specific enzymatic and cell-based assays. mdpi.com

Receptor Modulation and Ligand-Receptor Interactions

Allosteric Modulation of AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is an ionotropic glutamate (B1630785) receptor that mediates the majority of fast excitatory synaptic transmission in the central nervous system. wikipedia.orgnih.gov Positive allosteric modulators (PAMs) of AMPA receptors are compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate. nih.govwikipedia.org This modulation can lead to cognition- and memory-enhancing effects. wikipedia.org

Benzamide and sulfonamide derivatives have been explored as chemical classes for the development of AMPA receptor PAMs. nih.gov These modulators are thought to act by stabilizing the glutamate-bound, closed-cleft conformation of the receptor's ligand-binding domain, thereby slowing the rate of deactivation and/or desensitization. nih.gov Although no specific data on the allosteric modulation of AMPA receptors by this compound was found, its chemical structure, containing both a benzamide and a sulfonamide moiety, places it within a class of compounds with known activity at this target.

G Protein-Coupled Receptor (GPCR) Interaction Studies (e.g., MrgX1)

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets. nih.gov The mas-related gene-X1 (MrgX1) receptor is a sensory neuron-specific GPCR implicated in pain modulation. nih.gov

Preclinical research has identified small-molecule allosteric modulators of MrgX1. One such study led to the discovery of ML382, a potent and selective positive allosteric modulator (PAM) of MrgX1. nih.gov The chemical structure of ML382, 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, is closely related to this compound. Both molecules share a central benzamide core with a sulfonamide group attached. This structural similarity suggests that this compound could potentially interact with the MrgX1 receptor or other related GPCRs. The activity of ML382 demonstrates that this chemical scaffold is capable of specific and potent modulation of GPCRs.

Table 2: Activity of a Structurally Related MrgX1 Modulator

Compound Target Activity EC₅₀
ML382 MrgX1 Positive Allosteric Modulator Not Reported

Data based on the characterization of ML382, a compound with a similar sulfonamido-benzamide core. nih.gov

Further investigation would be necessary to determine if this compound exhibits any activity at the MrgX1 receptor or other members of the GPCR family.

Anti-Proliferative Mechanisms in Cellular Models (e.g., Apoptosis Induction)

While some studies have explored the pro-apoptotic activities of structurally related 2-hydroxyphenyl benzamide derivatives, there is no specific research detailing the anti-proliferative mechanisms of this compound in cellular models. nih.gov Research on similar compounds has indicated that they can sensitize cancer cells to apoptosis-inducing ligands like TRAIL by modulating the expression of death receptors and survivin. nih.gov However, no studies have been published that confirm or detail whether this compound induces apoptosis, what cellular pathways it might affect, or its efficacy in any cancer cell lines.

Mechanistic Investigations in Antimicrobial and Antiviral Contexts (in vitro/preclinical)

Specific preclinical mechanistic studies on the antimicrobial and antiviral properties of this compound are not present in the available literature.

No studies have been identified that investigate the bacterial target engagement of this compound. While methodologies exist to determine how anti-infective compounds interact with bacterial proteins, they have not been applied to this specific molecule. nih.gov Research on other novel sulfonamides has shown activity against various bacterial strains, but the specific molecular targets within the bacteria were not identified for this compound. nih.gov

There is no research available that evaluates the ability of this compound to inhibit viral entry. Although other aryl sulfonamides have been identified as inhibitors of influenza A virus entry by targeting the hemagglutinin protein, similar investigations have not been conducted for this compound. nih.gov General research into viral entry inhibitors does not mention this specific compound. nih.govresearchgate.net

The scientific literature lacks any studies on the effect of this compound on bacterial biofilm formation. General research has explored the modulation of biofilms by various substances, but this specific compound has not been investigated for its ability to inhibit or otherwise modulate biofilm development. researchgate.netnih.govnih.govresearchgate.netrsc.org

Computational and Theoretical Investigations of 2 Hydroxy 5 Methylsulfonamido Benzamide

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Protein-Ligand Interaction Profiling

Information regarding the specific protein-ligand interaction profile of 2-Hydroxy-5-(methylsulfonamido)benzamide is not available in the public literature. Such a profile would detail the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and a potential biological target.

Binding Affinity Prediction and Scoring Functions

There are no published studies detailing the binding affinity of this compound to any specific protein target. Consequently, data from scoring functions, which are used to estimate the binding free energy, are also unavailable.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and other molecular properties of compounds.

Electronic Structure Analysis (HOMO-LUMO Energy Gap)

No studies were found that report the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap, for this compound. This information is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and predict sites for electrophilic and nucleophilic attack, has not been published.

Natural Bond Orbital (NBO), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Analysis

Detailed analyses of the bonding and electronic structure of this compound using NBO, ELF, or LOL methods are not available in the reviewed literature. These analyses provide deeper insights into electron delocalization, chemical bonding, and electron pair localization.

Fukui Functions and Reactivity Site Prediction

Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for characterizing molecular reactivity. They help identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by quantifying the change in electron density at a specific site when the total number of electrons in the system is altered. The primary Fukui functions are defined as:

fk+ for nucleophilic attack (electron acceptance).

fk- for electrophilic attack (electron donation).

fk0 for radical attack.

For this compound, a theoretical analysis would predict the reactivity of different atomic sites. nih.govresearchgate.net Based on the electronic properties of its functional groups, the oxygen atoms of the hydroxyl, carbonyl, and sulfonyl groups, along with the nitrogen atom of the amide, would be the primary sites for electrophilic attack (highest fk- values) due to their lone pairs of electrons. Conversely, the carbonyl carbon and the sulfur atom are expected to be the most probable sites for nucleophilic attack (highest fk+ values) owing to their electron-deficient nature. The aromatic ring carbons would also exhibit varying degrees of reactivity towards electrophilic substitution, influenced by the activating hydroxyl group and the deactivating sulfonamide and benzamide (B126) groups.

A representative table of predicted reactive sites is shown below.

Atomic SitePredicted SusceptibilityRationale
Carbonyl Oxygen (C=O)Electrophilic AttackHigh electron density, lone pairs
Sulfonyl Oxygens (SO₂)Electrophilic AttackHigh electron density, lone pairs
Hydroxyl Oxygen (-OH)Electrophilic AttackHigh electron density, lone pairs
Carbonyl Carbon (C=O)Nucleophilic AttackElectron-deficient due to adjacent oxygen
Sulfur Atom (SO₂)Nucleophilic AttackHighly positive charge due to adjacent oxygens
Aromatic RingElectrophilic AttackActivated by -OH, deactivated by other groups

Mulliken and Atomic Charge Distribution Analysis

In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative partial charges, making them nucleophilic centers. The sulfur atom, bonded to two highly electronegative oxygen atoms, would possess a significant positive charge. Hydrogen atoms bonded to oxygen and nitrogen (hydroxyl and amide groups) would be electropositive, rendering them acidic and capable of acting as hydrogen bond donors. The carbon atoms in the aromatic ring would have varied charges depending on the electronic influence of their substituents. This charge distribution is fundamental to predicting how the molecule will orient itself in a solvent or a receptor binding pocket.

A table summarizing the expected charge distribution based on theoretical calculations is provided below.

Atom/GroupExpected Mulliken ChargeRole in Interactions
Oxygen Atoms (O)NegativeHydrogen Bond Acceptor, Nucleophilic Site
Nitrogen Atom (N)NegativeHydrogen Bond Acceptor/Donor
Sulfur Atom (S)PositiveElectrophilic Site
Hydroxyl Hydrogen (H-O)PositiveHydrogen Bond Donor
Amide Hydrogen (H-N)PositiveHydrogen Bond Donor
Aromatic Hydrogens (H-C)Slightly PositiveWeak Interactions
Carbonyl Carbon (C=O)PositiveElectrophilic Site

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the stability of a ligand-protein complex, explore the conformational changes of both the ligand and its target, and analyze the detailed intermolecular interactions that stabilize the binding. acs.org

For this compound, an MD simulation would typically follow a molecular docking study that has predicted a plausible binding pose within a biological target, such as an enzyme or receptor. A simulation of several hundred nanoseconds would reveal the dynamic behavior of the complex. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored to assess the stability of the system. A stable, converging RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein and the ligand. It can highlight which parts of the molecule are rigid and which have more conformational freedom within the binding site.

Interaction Analysis: Throughout the simulation, the persistence of key interactions like hydrogen bonds and hydrophobic contacts between the ligand and protein residues can be tracked. This confirms which interactions are most critical for stable binding.

Such simulations provide crucial evidence for the stability of the predicted binding mode, supporting the hypothesis that the compound is a viable inhibitor or modulator of the target protein. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized analogs and guide the design of more potent molecules. medwinpublishers.com

A QSAR study involving a series of analogs of this compound would involve calculating a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. ekb.egjbclinpharm.org A multiple linear regression (MLR) or machine learning algorithm would then be used to generate a mathematical equation linking a selection of these descriptors to the observed biological activity (e.g., inhibitory concentration, IC₅₀).

An example of a hypothetical QSAR equation for a series of sulfonamide derivatives could be: pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MR) + ...

Where pIC₅₀ is the biological activity, logP represents lipophilicity, TPSA is the topological polar surface area, and MR is the molar refractivity. Statistical validation (e.g., cross-validation R², R²cv) is essential to ensure the model is robust and has predictive power. nih.govqub.ac.uk The resulting model would highlight which properties are most important for activity, for instance, indicating that increased polarity or a specific steric profile enhances the desired biological effect. nih.gov

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicDipole MomentGoverns electrostatic interactions with the target
HydrophobicLogPInfluences cell permeability and hydrophobic binding
StericMolar Refractivity (MR)Relates to molecular size and fit within the binding pocket
TopologicalTopological Polar Surface Area (TPSA)Correlates with hydrogen bonding potential and membrane transport

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.gov

For this compound, a pharmacophore model could be generated based on its structure and known interactions. The key features would likely include:

One Hydrogen Bond Donor (HBD): From the hydroxyl (-OH) or amide (N-H) group.

Multiple Hydrogen Bond Acceptors (HBA): From the carbonyl oxygen, sulfonyl oxygens, and hydroxyl oxygen.

One Aromatic Ring (AR): The central phenyl ring.

Once developed and validated, this pharmacophore model serves as a 3D query for virtual screening. researchgate.net Large chemical databases containing millions of compounds can be rapidly searched to identify other molecules that match the pharmacophoric features. This process filters the database to a manageable number of "hits" that are predicted to have the same biological activity, allowing for the discovery of novel chemical scaffolds that could be developed into new therapeutic agents. researchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The table below presents plausible percentage contributions of the most significant intermolecular contacts for this compound, based on analyses of structurally similar molecules.

Intermolecular ContactPlausible Percentage ContributionSignificance
H···H~45%Represents the largest proportion of surface contacts
O···H / H···O~30%Indicates strong hydrogen bonding interactions
C···H / H···C~15%Relates to weaker C-H···π and C-H···O interactions
C···C~5%Suggests π-π stacking between aromatic rings
Others (N···H, S···O etc.)~5%Other minor polar and van der Waals contacts

This detailed analysis of intermolecular forces is vital for understanding the solid-state properties of the compound, such as its stability, solubility, and polymorphism.

Advanced Spectroscopic and Crystallographic Characterization of 2 Hydroxy 5 Methylsulfonamido Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Hydroxy-5-(methylsulfonamido)benzamide. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. researchgate.net The exact chemical shifts and splitting patterns will be influenced by the positions of the hydroxyl, benzamide (B126), and methylsulfonamido groups. The protons of the amide (-CONH₂) and sulfonamide (-SO₂NH-) groups will appear as distinct signals, and their chemical shifts can be sensitive to the solvent and temperature. The methyl group protons (-SO₂CH₃) will exhibit a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the benzamide group is characteristically found at a significant downfield shift (around δ 170 ppm). bmrb.io Aromatic carbons will resonate in the δ 110-160 ppm range, with their specific shifts dictated by the electronic effects of the substituents. The carbon of the methyl group attached to the sulfur atom will appear at a much higher field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on analogous structures and may vary from experimental results.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 8.0115 - 140
Amide NH₂7.5 - 8.5-
Sulfonamide NH9.0 - 10.0-
Methyl CH₃2.5 - 3.535 - 45
Carbonyl C=O-165 - 175
Aromatic C-OH-150 - 160
Aromatic C-SO₂-130 - 140
Aromatic C-CONH₂-120 - 130

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show distinct absorption bands corresponding to the various functional groups. A broad band in the region of 3500-3200 cm⁻¹ can be attributed to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amide and the sulfonamide groups are also expected in this region, typically as sharp peaks. lew.ro The C=O stretching of the amide group will give a strong absorption band around 1640-1680 cm⁻¹. researchgate.net The characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are anticipated to appear near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to strong bands in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹)
O-H (Phenolic)3500-3200 (broad)-
N-H (Amide)3400-3100 (sharp)3400-3100
C-H (Aromatic)3100-30003100-3000
C=O (Amide)1680-16401680-1640
C=C (Aromatic)1600-14501600-1450
S=O (Sulfonamide)1350-1300, 1160-11201350-1300, 1160-1120

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the compound's molecular mass. High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the loss of the amide group (-NH₂) can result in a resonance-stabilized benzoyl cation. researchgate.net Other common fragmentation pathways could involve the cleavage of the sulfonamide group or the loss of small molecules like water from the hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring, along with the auxochromic hydroxyl and amino groups, and the chromophoric carbonyl group, will result in characteristic absorption bands in the UV-Vis spectrum. Typically, π-π* transitions of the aromatic system are observed. researchgate.net The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Interactive Data Table: Representative Crystallographic Parameters for a Benzamide Derivative (Data from a related structure, N-(2-hydroxy-5-methylphenyl)benzamide, for illustrative purposes) researchgate.netnih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2263 (3)
b (Å)21.7442 (7)
c (Å)7.4747 (3)
β (°)110.280 (5)
Volume (ų)1101.69 (8)
Z4

Supramolecular Chemistry Aspects and Non-Covalent Interaction Characterization

The solid-state architecture of this compound is governed by a network of non-covalent interactions, which dictates its crystal packing and physical properties. nih.gov The hydroxyl, amide, and sulfonamide groups are all capable of acting as hydrogen bond donors and acceptors.

Research Perspectives and Future Directions for 2 Hydroxy 5 Methylsulfonamido Benzamide

Development of Novel Design Principles for Enhanced Biological Activity

The enhancement of biological activity for compounds like 2-Hydroxy-5-(methylsulfonamido)benzamide hinges on innovative molecular design principles. The core strategy involves chemical modifications to the main scaffold to improve its interaction with biological targets, thereby increasing efficacy and selectivity. patsnap.com

One primary design principle is molecular hybridization . This involves combining the benzamide-sulfonamide core with other pharmacologically active moieties to create a single hybrid molecule with potentially synergistic or enhanced activity. nih.govnih.gov For instance, hybridization of sulfonamides with various heterocyclic rings has been shown to produce compounds with a wide array of biological effects. researchgate.net Research into related structures, such as N-substituted benzimidazole (B57391) carboxamides, has shown that modifying substituents on the benzimidazole core and the phenyl ring significantly influences antiproliferative and antioxidant activity. nih.govmdpi.com

Another key principle is the systematic exploration of Structure-Activity Relationships (SAR) . This involves synthesizing a series of analogues of this compound with modifications at specific positions—such as the hydroxyl, amide, or sulfonamide groups—and evaluating their biological effects. For example, studies on similar sulfonamide derivatives have demonstrated that the introduction of different substituents can lead to potent antibacterial agents. nih.gov The goal is to identify which chemical groups are crucial for activity and which can be altered to fine-tune the compound's properties. patsnap.com

Design PrincipleDescriptionPotential Application for this compound
Molecular Hybridization Combining the core scaffold with other known pharmacophores.Fusing the molecule with other heterocyclic systems (e.g., imidazole, thiazole) to create novel hybrids with enhanced anticancer or antimicrobial properties. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies Systematic modification of the chemical structure to determine the effect on biological activity.Synthesizing derivatives by altering the alkyl group on the sulfonamide or substituting the phenyl ring to optimize target binding and potency. patsnap.com
Isosteric Replacement Replacing functional groups with other groups that have similar physical or chemical properties.Substituting the hydroxyl (-OH) group with a thiol (-SH) or amino (-NH2) group to investigate changes in binding affinity and pharmacokinetic properties.

Exploration of Emerging Biological Targets for Benzamide-Sulfonamide Hybrids

The benzamide-sulfonamide scaffold is known to interact with a diverse range of biological targets. While initial research may focus on established targets, future efforts are directed towards identifying and validating novel or emerging targets for these hybrids, including this compound.

Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases , which are involved in various physiological processes and are targets for treating diseases like glaucoma and certain cancers. eurekaselect.comnih.gov Beyond this, research has revealed that benzamide-sulfonamide hybrids have inhibitory potential against a variety of other enzymes. Studies on similar benzene (B151609) sulfonamide-piperazine hybrids have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase, suggesting potential applications in neurodegenerative diseases, pigmentation disorders, and diabetes. nih.gov

Furthermore, the antimicrobial potential of this class of compounds continues to be a significant area of research. eurekaselect.comnih.gov Analogues could be investigated for activity against drug-resistant bacterial strains or emerging microbial threats by targeting essential bacterial enzymes.

Emerging Target ClassSpecific ExamplesTherapeutic Area
Enzyme Inhibitors Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase, α-Glucosidase, α-Amylase. nih.govnih.govCancer, Glaucoma, Alzheimer's Disease, Diabetes.
Antimicrobial Targets Bacterial enzymes involved in essential metabolic pathways.Infectious Diseases. nih.gov
Kinase Inhibitors Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2). researchgate.netCancer.
Antiparasitic Targets Enzymes or proteins essential for the survival of parasites like Trypanosoma and Leishmania. researchgate.netTrypanosomiasis, Leishmaniasis.

Integration of Advanced Computational Methods in Lead Optimization and Discovery

Modern drug discovery heavily relies on computational methods to accelerate the process of lead optimization and discovery, a phase critical for refining lead compounds into viable drug candidates. patsnap.comresearchgate.net For this compound, these techniques can predict the biological activity of novel derivatives, optimize their pharmacokinetic properties, and elucidate their mechanism of action at the molecular level.

Molecular docking is a key computational tool used to predict the binding orientation of a molecule to its target protein. This allows researchers to visualize how derivatives of this compound might interact with an enzyme's active site, guiding the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful technique that builds mathematical models to correlate the chemical structure of compounds with their biological activity. patsnap.com These models can then be used to predict the activity of yet-unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing.

These computational approaches are part of an iterative cycle of design, synthesis, and testing that defines the lead optimization process, aiming to improve a compound's efficacy, selectivity, and safety profile. patsnap.comnih.gov

Computational MethodDescriptionApplication in Lead Optimization
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govDesigning derivatives of this compound with improved binding affinity to a specific biological target.
Virtual Screening Computationally screens large libraries of compounds to identify those most likely to bind to a drug target.Rapidly identifying new potential hits from virtual libraries that share the core benzamide-sulfonamide scaffold.
QSAR Modeling Develops a mathematical relationship between the chemical structures and biological activities of a set of compounds. patsnap.comPredicting the potency of novel analogues before synthesis, saving time and resources.
ADME/T Prediction Uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound.Evaluating the drug-likeness of new derivatives early in the discovery process to reduce late-stage failures.

Development of High-Throughput Screening Assays for Derivatives and Analogues

To efficiently test the large number of derivatives and analogues that can be generated from a lead compound like this compound, high-throughput screening (HTS) is essential. nih.gov HTS uses automation and robotics to rapidly test tens of thousands of compounds for a specific biological activity. ufl.edu

The development of robust and reliable HTS assays is a critical step. These assays can be broadly categorized as biochemical or cell-based.

Biochemical assays measure the effect of a compound directly on a purified target, such as an enzyme or receptor. nih.gov For example, an assay could be developed to measure the inhibition of a target enzyme by monitoring the change in fluorescence or absorbance of a substrate. researchgate.net

Cell-based assays measure a compound's effect in a cellular context, providing information on cell permeability, toxicity, and mechanism of action. nih.gov Examples include cell viability assays, reporter gene assays, or high-content screening, which uses automated microscopy to analyze cellular changes. nih.gov

Developing a specific HTS assay for derivatives of this compound would involve identifying a relevant biological target and then creating a miniaturized, automated version of a test to measure the compound's effect on that target. For instance, a turbidometric assay was successfully used to screen for inhibitors of Leishmania major protein disulfide isomerase, demonstrating the adaptability of HTS for various targets. nih.gov

Application of Chemoinformatics and Data Mining in Structure-Property Relationship Studies

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their properties. liverpool.ac.uk In the context of this compound, chemoinformatics and data mining are invaluable for understanding complex structure-property relationships (SPR).

By analyzing data from HTS campaigns and other experimental studies, chemoinformatics tools can identify patterns that link specific structural features to desired properties like potency, selectivity, or low toxicity. researchgate.net This goes beyond traditional QSAR by integrating diverse data sources to build more comprehensive predictive models.

A pertinent example is the study of a series of 2-hydroxy-5-(substituted phenylsulfonamido)benzoic acids, which are structurally very similar to the target compound. In this research, infrared and NMR spectral data were correlated with Hammett substituent constants to analyze the electronic effects of different substituents on the molecule's properties. researchgate.net This type of analysis provides quantitative insights into how structural changes influence the compound's behavior, which is fundamental for rational drug design. Machine learning algorithms can further enhance this process by identifying complex, non-linear relationships within the data, aiding in the selection of compounds for further development and guiding the design of new leads. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(methylsulfonamido)benzamide, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols involving sulfonylation and amidation. For example:

  • Step 1 : React 5-amino-2-methoxybenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonamide group.
  • Step 2 : Hydrolyze the methoxy group under acidic conditions (e.g., BBr₃ in DCM) to yield the hydroxy moiety .
    Critical factors include temperature control (0–25°C), solvent choice (DCM or THF/H₂O mixtures), and stoichiometric ratios of reagents. Yields typically range from 45% to 93%, depending on amine coupling efficiency and purification methods .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.6 ppm), the methylsulfonamide group (δ 2.9–3.1 ppm), and hydroxyl protons (broad signals at δ 13–14 ppm). The absence of methoxy group signals after hydrolysis confirms successful deprotection .
  • HRMS : Confirm molecular weight with a calculated error margin of <5 ppm. For example, a fragment at m/z 554.1280 ([M+H]⁺) matches theoretical values .
  • FT-IR : Peaks at 1670 cm⁻¹ (amide C=O) and 1373 cm⁻¹ (S=O stretching) validate functional groups .

Q. What chromatographic methods are suitable for purity assessment?

Reverse-phase HPLC with a C18 column (e.g., 1.52008 series) and UV detection at 254 nm is recommended. Mobile phases often combine acetonitrile and 0.1% formic acid in water. Retention times should align with reference standards, and purity ≥95% is acceptable for biological assays .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize byproducts during sulfonamide coupling?

  • Solvent Optimization : Use THF/H₂O (2:1) to enhance solubility of intermediates and reduce side reactions like dimerization .
  • Catalysis : Add sodium carbonate (1.5 eq) to stabilize reactive intermediates and improve coupling efficiency with amines .
  • Temperature Control : Maintain reactions at 0°C during sulfonylation to prevent over-sulfonation, a common source of impurities .

Q. What strategies resolve contradictions in biological activity data for sulfonamide benzamide derivatives?

  • Off-Target Effects : Benzamides may inhibit non-target enzymes (e.g., poly(ADP-ribose) synthetase), leading to false positives. Validate specificity using competitive binding assays and genetic knockouts .
  • Solvent Interactions : Polar aprotic solvents (e.g., DMSO) can alter compound conformation and binding affinity. Compare activity in multiple solvents (protic/aprotic) to isolate solvent-dependent effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., NLRP3 inflammasome or LpxH enzyme). Focus on hydrogen bonds between the sulfonamide group and active-site residues (e.g., Lys-215 in LpxH) .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding motifs .

Q. What are the implications of stereochemistry on reactivity and biological efficacy?

  • Chiral Centers : Derivatives with (R)-configured aminopropyl groups (e.g., ) show enhanced stereoselectivity in binding assays. Synthesize enantiomers via asymmetric catalysis (e.g., chiral auxiliaries) and compare IC₅₀ values .
  • Racemization Risk : Monitor pH during synthesis (pH >7 accelerates racemization) and use chiral HPLC (e.g., CHIRALPAK® columns) to assess enantiopurity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.